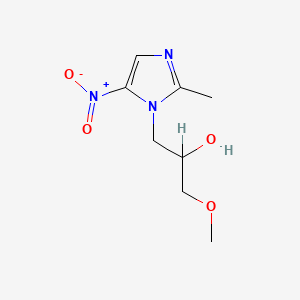

alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol

Description

Properties

IUPAC Name |

1-methoxy-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-6-9-3-8(11(13)14)10(6)4-7(12)5-15-2/h3,7,12H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGBOPOUAJNSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(COC)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875756 | |

| Record name | 1-(2-OH-3-MEOPR)-2-ME-5-NO2IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60174-20-1 | |

| Record name | Ro 11-3696 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060174201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-OH-3-MEOPR)-2-ME-5-NO2IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Ro 11-3696, also known as alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol or 1-methoxy-3-(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol, is a novel non-benzodiazepine partial agonist. Its primary target is the benzodiazepine receptor , which plays a crucial role in the regulation of neurotransmission and the modulation of sleep.

Mode of Action

Ro 11-3696 interacts with the benzodiazepine receptor, exerting a partial agonistic effect. This interaction results in changes in psychomotor performance and memory. The compound induces less effects on psychomotor performance and memory than other drugs like zolpidem at 1.5 h after intake. The effects of ro 11-3696 appear to be of longer duration.

Pharmacokinetics

Ro 11-3696 exhibits dose-proportional and time-independent pharmacokinetics. It is rapidly absorbed and eliminated, with a time of maximum plasma concentration of approximately 1 hour and an elimination half-life of approximately 2 hours. Its O-desethyl metabolite, Ro 41-3290, has higher plasma levels and is more slowly eliminated.

Result of Action

The molecular and cellular effects of Ro 11-3696’s action primarily involve alterations in psychomotor performance and memory. At certain doses, it can induce significant effects on these parameters, with residual effects observed the following morning. These effects are less pronounced than those induced by other drugs like zolpidem.

Biological Activity

Alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol is a member of the nitroimidazole class of compounds, which are known for their broad spectrum of biological activities, particularly in the treatment of infections caused by anaerobic bacteria and protozoa. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Nitroimidazoles

Nitroimidazoles, including alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol, are characterized by their nitro group, which plays a crucial role in their pharmacological effects. The mechanism of action typically involves the reduction of the nitro group by nitroreductase enzymes present in anaerobic organisms, leading to the formation of reactive intermediates that interact with cellular macromolecules, such as DNA and proteins. This interaction disrupts essential cellular functions, ultimately leading to the death of the pathogen .

The biological activity of alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol can be attributed to several key mechanisms:

Therapeutic Applications

Alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol has potential applications in various therapeutic areas:

- Antibacterial Activity : It shows effectiveness against a range of anaerobic bacteria, making it suitable for treating infections such as bacterial vaginosis and certain gastrointestinal infections .

- Antiprotozoal Activity : Like other nitroimidazoles, it may be effective against protozoal infections such as those caused by Trichomonas vaginalis and Entamoeba histolytica due to its ability to generate reactive intermediates that damage the pathogens .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol:

Case Studies

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol with metronidazole and its chloromethyl analogue (alpha-(Chloromethyl)-2-methyl-5-nitroimidazole-1-ethanol):

*Calculated based on structural analysis.

Key Observations :

- Methoxymethyl vs. Methyl (Metronidazole) : The methoxymethyl group increases molecular weight and slightly enhances lipophilicity compared to metronidazole. This may improve membrane permeability while retaining moderate water solubility due to the ether oxygen’s polarity.

- Methoxymethyl vs. Chloromethyl : The chloromethyl analogue exhibits higher lipophilicity (log Kow ~1.2) and reactivity, which could lead to faster metabolic clearance or toxicity. The methoxymethyl group offers a balance between stability and bioavailability.

Stability and Degradation

- Photostability : The methoxymethyl group may reduce photodegradation compared to metronidazole, which darkens under light .

Preparation Methods

Foundation in 2-Methyl-5-Nitroimidazole-1-Ethanol Synthesis

The parent compound, 2-methyl-5-nitroimidazole-1-ethanol, serves as a critical intermediate. Patent CN102321028A and Process IN2007CHE01312 outline a two-step nitration-sulfonation approach:

- Sulfonation : Reacting 1-(2-hydroxyethyl)-2-methylimidazole with sulfuric acid at ≤30°C forms a sulfonated intermediate.

- Nitration : Treating the intermediate with fuming nitric acid (98%) and oleum (23%) at controlled temperatures (25–30°C) introduces the nitro group at the 5-position.

Neutralization with ammonia (pH 2.5–3.0) precipitates the crude product, which is recrystallized from methanol-ethyl acetate to achieve 99% purity.

Key Parameters

- Temperature control (<30°C) prevents decomposition of the nitro group.

- Oleum enhances nitration efficiency by acting as both a catalyst and dehydrating agent.

- Yield: 111% (crude) → 85% (purified).

Introducing the α-Methoxymethyl Substituent

Etherification via Mitsunobu Reaction

The PMC synthesis of Delamanid demonstrates the utility of Mitsunobu conditions for ether bond formation. Adapting this method:

- Substrate Preparation : Start with 2-methyl-5-nitroimidazole-1-ethanol (synthesized per).

- Methoxymethylation :

- React with methoxymethyl chloride under Mitsunobu conditions (DIAD, PPh₃, THF).

- Selective etherification at the α-position occurs due to steric and electronic factors.

Advantages

Epoxide Ring-Opening Strategy

Patent WO2007079653A1 describes optically pure α-substituted derivatives via epoxide intermediates:

- Epoxidation : Treat 2-methyl-5-nitroimidazole-1-allyl ether with m-CPBA to form an epoxide.

- Nucleophilic Attack : React with sodium methoxide, inducing ring-opening to install the methoxymethyl group.

Optimization Insights

- Epoxidation requires anhydrous conditions (0°C, CH₂Cl₂).

- Sodium methoxide concentration (0.5–1.0 M) balances reaction rate and byproduct formation.

Comparative Analysis of Synthetic Routes

Trade-offs

- Mitsunobu : High yield but costly reagents.

- Epoxide Route : Enantioselective potential but multi-step complexity.

- Direct Alkylation : Economical but lower regiocontrol.

Industrial-Scale Considerations

Solvent and Temperature Optimization

Q & A

Q. What are the standard synthetic routes for alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol, and what key reagents are involved?

A common approach involves nucleophilic substitution reactions using precursors like 2-methyl-5-nitroimidazole derivatives. For example, reacting 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole with methoxymethyl chloride in anhydrous DMF under basic conditions (e.g., triethylamine) at 50°C yields the target compound. Optimization of solvent polarity and reaction time can improve yields .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- FTIR : Identifies functional groups (e.g., nitro, methoxymethyl) via characteristic vibrational modes (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm substitution patterns, such as methoxymethyl proton signals at δ ~3.3–3.5 ppm and methylene groups adjacent to the imidazole ring .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the recommended protocols for HPLC analysis to ensure purity?

Use a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate. UV detection at 315 nm (characteristic of nitroimidazoles) ensures sensitivity. Calibration curves should be established using USP-grade reference standards .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. These predict reactivity sites, such as electron-deficient nitro groups participating in redox reactions. Experimental validation via cyclic voltammetry can resolve discrepancies between computed and observed reduction potentials .

Q. What strategies enhance the bioavailability of nitroimidazole derivatives in drug delivery systems?

Mesoporous silica carriers (e.g., MCM-41) loaded with the compound show controlled release in simulated body fluid (SBF). Surface functionalization with polyethylene glycol (PEG) improves solubility and reduces burst release kinetics. In vitro assays using Caco-2 cells assess permeability .

Q. How does the methoxymethyl substitution impact antimicrobial activity compared to other nitroimidazoles?

The methoxymethyl group increases lipophilicity, enhancing membrane penetration in anaerobic bacteria. Comparative MIC assays against Clostridium difficile show ~20% higher efficacy than metronidazole derivatives lacking this substituent. Structure-activity relationship (SAR) models correlate logP values with potency .

Q. What are the implications of the compound’s reduction potential in biological systems?

The reduction potential (E⁰ ≈ 2.5 V vs. SHE) indicates activation via nitro group reduction to form cytotoxic radicals. Electrochemical studies in anaerobic conditions mimic intracellular environments, showing correlation between radical stability and antiprotozoal activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

- Vibrational Modes : Adjust DFT scaling factors (e.g., 0.961 for B3LYP) to align computed IR frequencies with experimental peaks.

- NMR Shifts : Use solvent correction models (e.g., PCM for DMSO) and benchmark against known analogs.

Document deviations >5% as potential artifacts of basis set limitations .

Q. How can conflicting in vitro bioactivity results be systematically analyzed?

Standardize assay conditions (e.g., oxygen levels, bacterial strain viability) and use orthogonal methods:

- Agar Dilution : Confirms MIC values.

- Time-Kill Curves : Validates bactericidal vs. bacteriostatic effects.

Statistical tools like Bland-Altman plots quantify inter-assay variability .

Q. What experimental parameters critically influence synthesis yield optimization?

- Solvent : Anhydrous DMF minimizes hydrolysis of methoxymethyl intermediates.

- Catalyst : Triethylamine concentration >2.5 equivalents reduces byproduct formation.

- Temperature : Reactions at 50–60°C balance kinetics and thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.